2-((2-((3-chloro-4-methoxyphenyl)amino)-9H-purin-6-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-((3-chloro-4-methoxyphenyl)amino)-9H-purin-6-yl)amino)ethanol is a complex organic compound that features a purine base linked to a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((3-chloro-4-methoxyphenyl)amino)-9H-purin-6-yl)amino)ethanol typically involves multi-step organic reactions. The process begins with the preparation of the 3-chloro-4-methoxyaniline, which is then reacted with a purine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((2-((3-chloro-4-methoxyphenyl)amino)-9H-purin-6-yl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and amino groups, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous solution or NH3 in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((2-((3-chloro-4-methoxyphenyl)amino)-9H-purin-6-yl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-((3-chloro-4-methoxyphenyl)amino)-9H-purin-6-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- **2-((2-((3-chloro-4-methoxyphenyl)amino)-9H-purin-6-yl)amino)ethanol
- **this compound derivatives
- **Other purine-based compounds with similar substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15ClN6O2 |
---|---|
Molecular Weight |
334.76 g/mol |
IUPAC Name |
2-[[2-(3-chloro-4-methoxyanilino)-7H-purin-6-yl]amino]ethanol |
InChI |
InChI=1S/C14H15ClN6O2/c1-23-10-3-2-8(6-9(10)15)19-14-20-12(16-4-5-22)11-13(21-14)18-7-17-11/h2-3,6-7,22H,4-5H2,1H3,(H3,16,17,18,19,20,21) |
InChI Key |
RMNORPXVVSBNFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(C(=N2)NCCO)NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.